Verlamelin -

Verlamelin

Catalog Number: EVT-14890853
CAS Number:
Molecular Formula: C45H71N7O11
Molecular Weight: 886.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Verlamelin is a cyclodepsipeptide.
3-[6-(1-Hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide is a natural product found in Simplicillium lamellicola with data available.
Overview

Verlamelin is a cyclic lipodepsipeptide compound that has garnered attention due to its unique structure and potential biological activities. It was first isolated from the fermentation broth of the entomopathogenic fungus Lecanicillium sp. HF627. This compound exists in two main forms: verlamelin A and verlamelin B, which differ slightly in their amino acid composition. The discovery of verlamelin has opened avenues for research into its applications, particularly in agriculture and medicine, owing to its antifungal properties.

Source and Classification

Verlamelin is classified as a cyclic lipodepsipeptide, a category of compounds that typically exhibit antimicrobial and antifungal activities. The specific strain from which it is derived, Lecanicillium sp., is known for its entomopathogenic properties, meaning it can infect and kill insects. This classification places verlamelin within a broader context of natural products that are explored for their therapeutic potential.

Synthesis Analysis

Methods and Technical Details

The synthesis of verlamelin involves several steps, primarily revolving around fermentation processes. The initial extraction from the fungal culture is followed by purification techniques such as silica gel chromatography and high-performance liquid chromatography (HPLC).

  1. Fermentation: The fungus is cultivated in a suitable medium, allowing for the production of verlamelin.
  2. Extraction: The fermentation broth is processed using organic solvents to extract the crude product.
  3. Purification: The crude extract undergoes various chromatographic techniques, including:
    • Silica Gel Chromatography: Stepwise elution with increasing concentrations of ethyl acetate and methanol.
    • Preparative HPLC: Further purification to isolate individual components based on their retention times.

These methods ensure the isolation of pure verlamelin A and B, which can then be characterized using spectroscopic techniques.

Molecular Structure Analysis

Structure and Data

Verlamelin A and B are characterized by a cyclic structure formed through ester bonds between amino acids and a fatty acid moiety. The detailed structure includes:

  • Amino Acids: L-Gln, L-Pro, D-Ala, L-Val, D-Tyr, and D-allo-Thr for verlamelin A; D-Ser replaces D-allo-Thr in verlamelin B.
  • Fatty Acid Component: 5-hydroxytetradecanoic acid serves as the lipid component.

The structural elucidation was achieved using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), confirming the cyclic nature of these compounds.

Chemical Reactions Analysis

Reactions and Technical Details

Verlamelin undergoes various chemical reactions typical of cyclic peptides:

  1. Hydrolysis: Under acidic conditions, verlamelin can be hydrolyzed to release its constituent amino acids.
  2. Esterification: The fatty acid component can react with alcohols to form esters, which may alter its biological activity.
  3. Degradation Studies: Techniques such as Marfey’s analysis help determine the absolute configurations of amino acids within the cyclic structure.

These reactions are critical for understanding how modifications to verlamelin could enhance its properties or alter its efficacy.

Mechanism of Action

Process and Data

The mechanism by which verlamelin exerts its antifungal activity involves disrupting cellular processes in target fungi. It is hypothesized that:

  • Membrane Disruption: Verlamelin may integrate into fungal cell membranes, leading to increased permeability and eventual cell lysis.
  • Inhibition of Cell Wall Synthesis: By interfering with the synthesis pathways of chitin or other cell wall components, verlamelin can inhibit fungal growth.

Experimental data support these mechanisms through assays demonstrating reduced viability of treated fungal cells compared to controls.

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Verlamelin exhibits several notable physical and chemical properties:

  • Solubility: Soluble in organic solvents like methanol and ethyl acetate but poorly soluble in water.
  • Stability: Stable under acidic conditions but susceptible to hydrolysis at elevated temperatures.
  • Molecular Weight: Approximately 1342 Da for verlamelin A.

These properties influence its handling in laboratory settings as well as its potential applications in various fields.

Applications

Scientific Uses

Verlamelin has promising applications in several areas:

  1. Agriculture: As a biopesticide, it shows potential against various plant pathogens due to its antifungal properties.
  2. Pharmaceuticals: Research into its use as an antifungal agent could lead to new treatments for fungal infections in humans.
  3. Biotechnology: Its unique structure makes it a candidate for further studies into peptide synthesis and modifications for enhanced efficacy.
Biosynthetic Pathways and Genetic Regulation of Verlamelin

Non-Ribosomal Peptide Synthetase (NRPS) Gene Cluster Architecture

Verlamelin biosynthesis is governed by a compact yet functionally efficient gene cluster in Lecanicillium fungi. Unlike typical fungal lipopeptide clusters requiring polyketide synthases (PKS) or fatty acid synthases (FAS), verlamelin relies on a minimal four-gene system:

  • NRPS: A multidomain enzyme (condensation, adenylation, peptidyl carrier protein, and thioesterase domains) responsible for peptide assembly.
  • Fatty acid hydroxylase: Generates the lipid precursor.
  • Thioesterase: Processes fatty acid precursors.
  • AMP-dependent ligase: Activates and loads hydroxy fatty acids onto the NRPS [1].

Genomic analyses reveal this cluster spans ~15–20 kb, significantly smaller than most fungal NRPS systems. The NRPS gene encodes a single-module, iterative synthetase that incorporates identical amino acid units through controlled domain recycling—a rarity in fungal secondary metabolism [1] [3].

Table 1: Core Genes in the Verlamelin Biosynthetic Cluster

GeneFunctionDomain Architecture
NRPSPeptide chain assembly and cyclizationC-A-PCP-Te
Fatty acid hydroxylaseHydroxylation of tetradecanoic acid at C5Cytochrome P450
ThioesteraseRelease of 5-hydroxytetradecanoic acid from acyl carrier proteinsType II TE domain
AMP-dependent ligaseActivation and transfer of hydroxy fatty acid to NRPSAdenylation domain + Acyl-CoA binding site

Role of Fatty Acid Hydroxylase and Thioesterase in Precursor Biosynthesis

Verlamelin’s lipid moiety, 5-hydroxytetradecanoic acid, originates from primary metabolic pathways rather than dedicated FAS/PKS clusters. Precursor-feeding experiments demonstrate that:

  • Fatty acid hydroxylase catalyzes regioselective C5 oxidation of tetradecanoic acid, a common cellular fatty acid.
  • Thioesterase liberates the hydroxylated fatty acid from acyl carrier proteins (ACPs), making it available for NRPS loading [1].

This two-enzyme system bypasses the need for specialized lipid biosynthesis machinery. Knockout mutants of either gene abolish verlamelin production, confirming their indispensability. Notably, the hydroxylase exhibits strict substrate specificity for C14–C16 fatty acids, explaining the conserved chain length in natural verlamelin analogs [1] [6].

Table 2: Enzymatic Steps in 5-Hydroxytetradecanoic Acid Biosynthesis

StepEnzymeSubstrateProductCofactors/Co-substrates
1Fatty acid hydroxylaseTetradecanoic acid5-Hydroxytetradecanoic acidO₂, NADPH
2ThioesteraseAcyl-ACP complexFree 5-OH-C14 acidH₂O

Mechanisms of Cyclization and Macrocyclization in Lipodepsipeptide Assembly

Verlamelin belongs to the cyclic lipodepsipeptide class, characterized by a lactone (ester) bond linking the lipid tail to the peptide core. Its assembly involves:

  • Fatty acid loading: The AMP-ligase activates 5-hydroxytetradecanoic acid via adenylation, forming an acyl-AMP intermediate. This is transferred to the first peptidyl carrier protein (PCP) domain of the NRPS.
  • Peptide elongation: The NRPS module iteratively incorporates amino acids (e.g., Ala, Glu, Asn, Ser) through canonical condensation reactions. Biochemical studies confirm in vitro dipeptide synthesis using purified NRPS domains [3] [9].
  • Macrocyclization: The thioesterase (Te) domain catalyzes nucleophilic attack by the C-terminal serine/threonine hydroxyl group on the acyl-enzyme intermediate. This forms an ester bond, releasing the cyclic depsipeptide. The Te domain’s substrate promiscuity allows synthesis of both verlamelin A and B, differing in one amino acid residue [1] [3].

Structural analysis shows verlamelin’s cyclic core contains alternating L- and D-amino acids, a hallmark of NRPS epimerase domains. The ester linkage confers conformational flexibility, enabling membrane insertion and antifungal activity [3] [9].

Table 3: Catalytic Domains Driving Verlamelin Cyclization

DomainFunctionKey Catalytic ResiduesRole in Cyclization
Adenylation (A)Activates amino acids/hydroxy acidsAsp235, Thr330 (hydroxy acid specificity)Selects substrates for NRPS loading
Condensation (C)Forms peptide bondsHis motifLinks hydroxy fatty acid to first amino acid
Thioesterase (Te)Releases cyclized productSer-His-Asp catalytic triadMacrocyclization via ester bond formation

Evolutionary Conservation of Verlamelin Biosynthetic Clusters in Lecanicillium spp.

Comparative genomics across 12 Lecanicillium species reveals verlamelin’s biosynthetic cluster is highly conserved but exhibits lineage-specific adaptations:

  • Core conservation: The NRPS-fatty acid hydroxylase-thioesterase-ligase quartet occurs in 80% of sequenced Lecanicillium strains, suggesting an ancient origin. Phylogenetic analysis clusters these genes within a monophyletic clade distinct from other hypocrealean fungi (e.g., Beauveria, Metarhizium) [5] [6].
  • Genomic rearrangements: In L. muscarium and L. attenuatum, the cluster is flanked by transposase genes, indicating potential horizontal gene transfer. Conversely, L. lecanii carries a duplicated NRPS module, possibly enabling peptide chain length variation [2] [6].
  • Regulatory divergence: Promoter regions upstream of the NRPS gene show species-specific transcription factor binding sites. In endophytic strains (e.g., Lecanicillium sp. HF627), the cluster is embedded in heterochromatin but activated by histone deacetylase (HDAC) inhibitors—a trait absent in soil isolates [3] [6].

These evolutionary patterns suggest verlamelin production enhances ecological fitness, possibly through antifungal activity during host colonization. However, cluster loss in some Akanthomyces species (e.g., A. lecanii) implies functional redundancy or niche-specific dispensability [2] [6].

Table 4: Distribution of Verlamelin-like Clusters in Hypocrealean Fungi

SpeciesCluster PresenceNRPS Identity (%)Notable Modifications
Lecanicillium muscarium+98.5Transposon-flanked
Lecanicillium attenuatum+97.2Truncated thioesterase domain
Lecanicillium sp. HF627+99.1Epigenetically regulated (HDAC-sensitive)
Akanthomyces lecaniiN/ACluster absent
Beauveria bassianaN/AUnrelated NRPS clusters present

Properties

Product Name

Verlamelin

IUPAC Name

3-[6-(1-hydroxyethyl)-18-[(4-hydroxyphenyl)methyl]-3-methyl-12-nonyl-2,5,8,14,17,20,23-heptaoxo-15-propan-2-yl-13-oxa-1,4,7,16,19,22-hexazabicyclo[22.3.0]heptacosan-21-yl]propanamide

Molecular Formula

C45H71N7O11

Molecular Weight

886.1 g/mol

InChI

InChI=1S/C45H71N7O11/c1-6-7-8-9-10-11-12-15-32-16-13-18-37(56)50-39(29(5)53)43(60)47-28(4)44(61)52-25-14-17-35(52)42(59)48-33(23-24-36(46)55)40(57)49-34(26-30-19-21-31(54)22-20-30)41(58)51-38(27(2)3)45(62)63-32/h19-22,27-29,32-35,38-39,53-54H,6-18,23-26H2,1-5H3,(H2,46,55)(H,47,60)(H,48,59)(H,49,57)(H,50,56)(H,51,58)

InChI Key

SORSHHMYDAJYHQ-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1CCCC(=O)NC(C(=O)NC(C(=O)N2CCCC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)O1)C(C)C)CC3=CC=C(C=C3)O)CCC(=O)N)C)C(C)O

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